N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide
Description
N-{1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dimethylphenyl group at position 1 and a 3-methylpyrazole moiety at position 4. The butanamide group at position 5 of the pyrazole ring introduces a hydrophobic aromatic tail (4-phenylbutanamide), which may influence solubility and target binding interactions.
Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N7O/c1-18-12-13-23(19(2)14-18)33-26-22(16-30-33)27(29-17-28-26)34-24(15-20(3)32-34)31-25(35)11-7-10-21-8-5-4-6-9-21/h4-6,8-9,12-17H,7,10-11H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAYMJLZWNWQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CCCC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide is believed to be specific protein kinases involved in cellular signaling pathways. These kinases play crucial roles in regulating cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can modulate various cellular processes, potentially leading to therapeutic effects in conditions like cancer .
Mode of Action
The compound interacts with its target kinases by binding to the ATP-binding site, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, which is essential for the propagation of signaling cascades. As a result, the compound can effectively disrupt aberrant signaling pathways that are often upregulated in diseases such as cancer .
Biochemical Pathways
The inhibition of specific kinases by this compound affects several biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are critical for cell survival, proliferation, and metabolism. By blocking these pathways, the compound can induce cell cycle arrest and promote apoptosis in cancer cells, thereby reducing tumor growth and progression .
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in the body, with a preference for tissues with high kinase activity. The metabolism primarily occurs in the liver, where it is converted into active metabolites. The excretion is mainly through the kidneys .
Result of Action
At the molecular level, the inhibition of kinase activity leads to decreased phosphorylation of key proteins involved in cell cycle regulation and survival. This results in cell cycle arrest at the G1 phase and the induction of apoptosis. At the cellular level, these effects translate into reduced cell proliferation and increased cell death, particularly in cancer cells. Clinically, this can lead to the shrinkage of tumors and inhibition of metastasis .
Biological Activity
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C26H25N7O3
- Molecular Weight : 483.532 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Research indicates that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds exhibit:
- Antiproliferative Effects : These compounds often inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have shown that pyrazolo[3,4-d]pyrimidines can activate apoptotic pathways via caspase activation and PARP cleavage .
- Inhibition of Kinases : Many derivatives have been identified as inhibitors of specific kinases involved in cancer progression, such as p38 MAPK and Aurora kinases . This inhibition can lead to reduced tumor growth and increased sensitivity to chemotherapy.
Anticancer Activity
A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated that it exhibits potent activity against several cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (Leukemia) | 0.03 | Induction of apoptosis |
| K562 (Leukemia) | 0.05 | Inhibition of cell proliferation |
| MCF-7 (Breast) | 0.07 | Cell cycle arrest and apoptosis induction |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Case Studies
In a recent study involving multicellular spheroids, researchers screened a library of compounds including derivatives of pyrazolo[3,4-d]pyrimidines. The study identified this compound as having significant anticancer properties through its ability to penetrate spheroid structures and induce cell death effectively .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Antitumor Activity : Demonstrated through various assays indicating its potential as an anticancer drug.
- Selectivity : Further studies are needed to evaluate its selectivity towards cancer cells versus normal cells to minimize side effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
*Molecular weights are calculated unless explicitly reported.
Substituent Position Impact:
- 2,4-Dimethylphenyl vs. 2,3-Dimethylphenyl ( vs.
- Butanamide vs. Benzamide (): The 4-phenylbutanamide group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to fluorobenzamide derivatives .
Pharmacological Implications
- Fluorinated Derivatives (): Fluorine substituents improve metabolic stability and binding affinity to hydrophobic enzyme pockets. For instance, the fluorophenyl chromenone derivative (Example 28) showed enhanced kinase inhibition compared to non-fluorinated analogs .
- Amino and Ethoxy Groups (): Dimethylamino groups (Example 28) may facilitate hydrogen bonding with catalytic lysine residues in kinases, while ethoxy groups () modulate solubility .
NMR and Structural Analysis
Comparative NMR studies () reveal that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts, reflecting changes in electronic environments. For example, the 4-phenylbutanamide group in the target compound likely induces upfield shifts in adjacent protons due to electron-donating effects .
Preparation Methods
Vilsmeier Reaction and Cyclization
The process begins with 5-aminopyrazole derivatives undergoing a Vilsmeier reaction with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) at 60°C for 1–2 hours. The resulting intermediate is treated with hexamethyldisilazane (NH(SiMe₃)₂) under reflux (70–80°C) for 3–5 hours, facilitating cyclization to form the pyrazolo[3,4-d]pyrimidine core.
Key Conditions :
Substituent Effects on the Pyrimidine Ring
The 2,4-dimethylphenyl group at the N1 position is introduced via nucleophilic aromatic substitution. Using 2,4-dimethylthiophenol in the presence of a base (e.g., K₂CO₃) in methanol at 25°C achieves selective substitution.
Optimization Note :
Functionalization of the Pyrazole Moiety
The 3-methyl-1H-pyrazol-5-yl group is appended to the pyrazolo[3,4-d]pyrimidine core through a palladium-catalyzed coupling reaction.
Buchwald-Hartwig Amination
Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as ligands, the pyrazole amine reacts with the brominated pyrazolo[3,4-d]pyrimidine intermediate.
Reaction Parameters :
-
Temperature : 100–110°C.
-
Solvent : Toluene.
-
Yield : 65–72%.
Reductive Amination Alternative
A two-step reductive amination protocol employs sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. This method avoids palladium catalysts but requires pre-activation of the pyrazole.
Comparison :
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃ | 72 | 98 |
| Reductive Amination | NaBH₃CN | 58 | 95 |
Amide Bond Formation
The final step involves coupling 4-phenylbutanoyl chloride with the functionalized pyrazolo[3,4-d]pyrimidine-pyrazole intermediate.
Schotten-Baumann Reaction
In a biphasic system (dichloromethane/water), the amine reacts with 4-phenylbutanoyl chloride in the presence of NaOH at 0–5°C.
Advantages :
-
Rapid reaction (<1 hour).
-
High functional group tolerance.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, this method achieves superior yields under mild conditions.
Optimized Protocol :
-
Molar Ratio : 1:1.2 (amine:acyl chloride).
-
Temperature : Room temperature.
-
Yield : 92%.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient), achieving >95% purity.
Crystallization
Recrystallization from ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction.
Analytical Data :
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
Competing N1 vs. N2 alkylation in the pyrazole ring is mitigated by steric directing groups. Bulky substituents on the pyrimidine core favor N1 selectivity.
Solvent Impact on Amide Coupling
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF reduces side reactions without sacrificing yield.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including cyclocondensation of pyrazole and pyrimidine precursors. Key variables include solvent choice (e.g., ethanol or dimethyl sulfoxide), temperature (70–100°C), and catalysts like triethylamine. Reaction progress can be monitored via HPLC or TLC, and yields are optimized by adjusting stoichiometric ratios of intermediates .
Q. Which characterization techniques are critical for confirming the compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) resolves aromatic proton environments and substituent positions. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical data. FT-IR spectroscopy identifies functional groups like amides and aromatic rings .
Q. What common chemical reactions can this compound undergo for derivatization?
The compound participates in:
- Oxidation : Using KMnO₄ or CrO₃ to form quinone-like derivatives on aromatic rings.
- Nucleophilic substitution : Halogenation or amination at electron-deficient pyrimidine positions.
- Reduction : LiAlH₄ or NaBH₄ reduces amide groups to amines for probing bioactivity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock, Schrödinger) identifies binding poses with biological targets like kinases. MD simulations assess stability in binding pockets, guiding substitutions at the 2,4-dimethylphenyl or pyrazole groups .
Q. What experimental strategies identify the compound’s biological targets and mechanisms?
- Kinase profiling assays : Screen against panels of 100+ kinases to identify inhibition hotspots.
- Cellular thermal shift assays (CETSA) : Validate target engagement in live cells.
- CRISPR-Cas9 knockouts : Confirm pathway dependencies (e.g., MAPK/ERK) in disease models .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies (e.g., IC₅₀ variations) may arise from assay conditions (e.g., serum concentration, cell lines). Standardize protocols using CLSI guidelines. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Meta-analyses of structure-activity relationships (SAR) across analogs clarify substituent effects .
Q. What methodologies enable comparative analysis with structurally similar analogs?
- SAR tables : Compare substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl) and their impact on potency.
- Free-Wilson analysis : Quantify contributions of specific groups to activity.
- Crystallographic overlays : Align binding modes (e.g., pyrazolo[3,4-d]pyrimidine cores) to explain selectivity differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
